molecular formula C20H15N3O3 B2475911 (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 701223-63-4

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No.: B2475911
CAS No.: 701223-63-4
M. Wt: 345.358
InChI Key: VXTCEUDVOCLEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid” is a pyrimidine derivative featuring a fused furan ring and two phenyl substituents at the 5- and 6-positions. Its molecular formula is C20H15N3O3, with a molecular weight of 345.36 g/mol and a purity of 93% as per commercial listings . The acetic acid moiety enhances solubility, while the diphenyl groups may contribute to hydrophobic interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-15(25)11-21-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)26-20(17)23-12-22-19/h1-10,12H,11H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCEUDVOCLEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, is a key step . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : 2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid
  • Molecular Formula : C20H15N3O3
  • Molecular Weight : 345.3945 g/mol
  • CAS Number : 701223-63-4

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
    • Its derivatives have been explored for anticancer properties by inhibiting kinases involved in cell cycle regulation.
  • Biological Research :
    • Studies indicate that it can enhance DNA repair mechanisms by promoting homologous recombination through RAD51 phosphorylation.
    • It has been shown to inhibit specific kinases such as CHEK1, which is vital for cellular responses to DNA damage.
  • Industrial Applications :
    • Utilized in the development of advanced materials with specific properties due to its unique chemical structure.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid showed significant inhibition of EPH receptor family members often overexpressed in cancers .
  • DNA Repair Enhancement :
    • Research indicated that compounds similar to this compound could enhance DNA repair processes critical for cancer therapy .

Mechanism of Action

The mechanism of action of (5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a class of heterocyclic derivatives with variations in the fused ring system (furan vs. thiophene), substituents (phenyl vs. methyl), and functional groups. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activity
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid Furo[2,3-d]pyrimidin 5,6-Diphenyl C20H15N3O3 345.36 High hydrophobicity; potential antitumor
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid Thieno[2,3-d]pyrimidin 5,6-Dimethyl C10H11N3O2S 237.28 Lower molecular weight; sulfur enhances electronic properties
(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid Benzo-furo[3,2-d]pyrimidin None C12H9N3O3 243.22 Increased lipophilicity due to fused benzene ring
DMXAA (5,6-Dimethylxanthenone-4-acetic acid) Xanthenone 5,6-Dimethyl C11H10O5 222.20 Clinically studied TNF inducer; antitumor

Functional and Mechanistic Insights

Core Heterocycle Differences: Furan vs. Thiophene: The oxygen atom in the furan ring (vs. Thieno derivatives (e.g., C10H11N3O2S) may exhibit distinct pharmacokinetics due to sulfur’s larger atomic radius and polarizability . Diphenyl vs. Dimethyl Substituents: The diphenyl groups in the compound confer greater steric bulk and hydrophobicity compared to dimethyl substituents in analogs. This could enhance membrane permeability but reduce aqueous solubility .

Biological Activity: DMXAA (Xanthenone Analog): A well-studied antitumor agent that induces intratumoral TNF-α synthesis, leading to vascular collapse and hemorrhagic necrosis. Its activity is host- and tumor-dependent, with TNF production localized preferentially in tumors . Thieno/Furopyrimidines: While specific data on “this compound” is lacking, thieno analogs (e.g., C10H11N3O2S) are inferred to share mechanisms involving cytokine modulation or kinase inhibition due to structural similarities .

Synthetic Accessibility :

  • The diphenyl derivative’s synthesis likely involves coupling reactions between pyrimidine precursors and phenyl groups, followed by acetic acid functionalization. Evidence from related compounds (e.g., Reference Example 5 in EP 4 374 877 A2) suggests the use of carbamate or ester intermediates .

Key Research Findings

  • DMXAA : Induces 35-fold higher TNF activity in tumors compared to LPS, with TNF synthesis localized in both tumor and host cells .
  • Thieno Analogs: Derivatives like “(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride” (CAS 1052405-52-3) are commercially available but lack detailed efficacy data .
  • Structural-Activity Relationship (SAR) : Larger substituents (e.g., diphenyl) may improve target binding but reduce solubility, whereas methyl groups balance hydrophobicity and bioavailability .

Biological Activity

(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid, with the chemical formula C20H15N3O3C_{20}H_{15}N_3O_3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a furo[2,3-d]pyrimidine core substituted with diphenyl groups and an amino-acetic acid moiety. Its molecular weight is approximately 345.3945 g/mol. The IUPAC name is [(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]acetic acid, indicating its structural complexity and potential for varied biological interactions.

Research indicates that this compound may exhibit multiple biological activities:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell cycle regulation and DNA repair mechanisms. For instance, it interacts with the CHEK1 kinase, which plays a crucial role in the cellular response to DNA damage by phosphorylating various substrates involved in cell cycle control .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may target cancer-related pathways. For example, compounds with similar structures have been noted for their ability to inhibit the EPH receptor family, which is often overexpressed in various cancers .
  • DNA Repair Enhancement : The compound's ability to promote homologous recombination through RAD51 phosphorylation suggests a role in enhancing DNA repair processes . This activity could be particularly beneficial in cancer therapies where DNA damage response is critical.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. For example:

  • Ethyl-substituted derivatives have shown improved activity compared to their methylated counterparts .
  • The synthesis often utilizes starting materials that can be modified through reactions such as amination and acylation.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of CHEK1 phosphorylation in cancer cell lines, leading to G2/M checkpoint activation .
Study 2 Reported enhanced DNA repair mechanisms through RAD51 interaction, suggesting therapeutic implications in DNA damage-related diseases .
Study 3 Investigated the structure-activity relationship (SAR) of related furo[2,3-d]pyrimidines and found that modifications at specific positions significantly affected their biological efficacy .

Q & A

Q. What are the standard synthetic routes for preparing (5,6-diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid?

The synthesis typically involves multi-step condensation reactions. For example, analogous furopyrimidine derivatives are synthesized via cyclization of halogenated acetophenones (e.g., 2-bromo-4’-fluoroacetophenone) with urea or thiourea derivatives under reflux conditions . Optimization includes solvent selection (e.g., DMF or ethanol), catalysts (e.g., p-toluenesulfonic acid), and temperature control to enhance yield (60–85%) and purity. Post-synthesis, purification via column chromatography or recrystallization is critical .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenyl rings at C5/C6, acetic acid at C4).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for related thienopyrimidine analogs .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 424.2) .

Q. What biological targets are associated with this compound?

The furopyrimidine scaffold is known to inhibit kinases like Chk1 (serine/threonine-protein kinase), as seen in structurally similar compounds (e.g., 2-[5,6-bis(4-methoxyphenyl)furopyrimidin-4-ylamino]ethanol) . Target identification involves kinase inhibition assays and computational docking studies using Chk1’s ATP-binding pocket .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Optimized Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Purification Strategies : Employ gradient elution in flash chromatography or preparative HPLC to isolate the target compound from regioisomers (common in furopyrimidine synthesis) .
  • Byproduct Analysis : LC-MS or 19^19F NMR (if fluorinated intermediates are used) identifies impurities, guiding solvent/catalyst adjustments .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -CF3_3) at C5/C6 enhance kinase inhibition potency but may reduce solubility .
  • Acetic Acid Moiety : Improves water solubility and enables conjugation (e.g., prodrug formulations). Modifying the amino linker length affects target binding .
  • Comparative Analysis : Thieno vs. furo analogs show divergent selectivity profiles due to ring electronegativity differences .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays alter IC50_{50} values. Standardize protocols (e.g., 10 µM ATP) .
  • Cellular Context : Off-target effects in cell-based vs. enzymatic assays require counter-screening (e.g., using Chk1-knockout cells) .
  • Compound Stability : Assess degradation in buffer/DMSO using LC-MS to rule out false negatives .

Q. What strategies enhance solubility for in vivo studies?

  • Salt Formation : Convert the acetic acid group to sodium or lysine salts to improve aqueous solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, as demonstrated for related thienopyrimidines .
  • Prodrug Design : Esterify the acetic acid moiety to increase bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can mechanism-of-action studies be designed to validate therapeutic potential?

  • In Vitro Models : Use DNA damage-induced cell lines (e.g., HCT116 p53/^{-/-}) to assess Chk1-dependent G2/M checkpoint inhibition .
  • In Vivo Efficacy : Xenograft models (e.g., colon cancer) evaluate tumor growth suppression. Monitor pharmacodynamics via Chk1 phosphorylation (pChk1-S296) .
  • Off-Target Profiling : Kinome-wide screening (e.g., using KINOMEscan) identifies selectivity issues early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.